2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Description
2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a sulfonamide group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
2-[(5-tert-butyl-2-methoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)12-9-10-15(24-4)16(11-12)25(22,23)19-14-8-6-5-7-13(14)17(20)21/h5-11,19H,1-4H3,(H,20,21) |
InChI Key |
IDDPLANXTZNHHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Formation of the sulfonamide group: This step involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the benzoic acid moiety: The sulfonamide intermediate is then reacted with a benzoic acid derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methoxy groups may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-methoxybenzoic acid: Lacks the sulfonamide group but shares the tert-butyl and methoxy groups.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Uniqueness
2-{[(5-tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
